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Compound of Interest

Compound Name: TSR-011-isomer

CAS No.: 1388225-79-3

Cat. No.: B611498 Get Quote

Executive Summary
TSR-011 (Belizatinib) is a potent, orally active small-molecule inhibitor targeting ALK

(Anaplastic Lymphoma Kinase) and TRK (Tropomyosin Receptor Kinase) families.[2][3]

Structurally, TSR-011 contains a 1,4-disubstituted cyclohexane linker and a benzimidazole

core, structural features that introduce the potential for geometric (cis/trans) and optical

isomerism.[2]

The therapeutic index of TSR-011 relies heavily on its isomeric purity.[1][2] While the active

isomer demonstrates nanomolar potency against ALK/TRK fusions, its isomers (diastereomers

or enantiomers) often exhibit significantly reduced on-target efficacy or, more dangerously,

enhanced affinity for off-target kinases such as JAK2, SRC, or IGF1R.[2] This guide details the

protocol for profiling these isomers to validate the selectivity of the clinical candidate.

Structural Basis of Isomerism
The pharmacological activity of TSR-011 is governed by the spatial arrangement of its

substituents.[1][4]

Geometric Isomerism: The 1,4-cyclohexane moiety exists in cis and trans configurations.[4]

[2] The active clinical candidate utilizes a specific geometry (typically cis-1,4) to orient the

benzimidazole core into the ATP-binding pocket while projecting the solubilizing tail into the

solvent front.[1][4]
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Optical Isomerism: Depending on the synthesis route, chiral centers in the side chains (e.g.,

the pyrrolidine/piperidine derivatives) can generate enantiomers (R/S).[4]

Impact on Binding:

Active Isomer: Forms critical hydrogen bonds with the hinge region (e.g., Met1199 in ALK)

and fits the hydrophobic gatekeeper pocket.[4][5]

Inactive Isomers: Steric clashes (e.g., with Phe565) prevent effective binding, reducing

potency by >100-fold or shifting selectivity profiles.[4][2]

Experimental Protocol: Isomer Separation &
Profiling
Expert Insight: Do not rely on "racemic" data for lead optimization.[1][6][2] A self-validating

protocol requires the physical separation of isomers followed by parallel kinome profiling.[1][6]

[2]

Phase 1: Chiral Separation (Purification)
Before profiling, isomers must be resolved to >99% enantiomeric excess (ee).[6]

Method: Supercritical Fluid Chromatography (SFC).[1][6]

Stationary Phase: Chiralpak AD-H or OD-H columns (5 µm, 250 x 4.6 mm).

Mobile Phase: CO2 / Methanol (with 0.1% Diethylamine) gradient.

Detection: UV at 254 nm.

Validation: Re-inject fractions to confirm purity.

Phase 2: Kinome Selectivity Profiling (The Assay)
Use a radiometric "HotSpot" assay or competition binding assay (e.g., KINOMEscan) to

determine the selectivity score (S-score).[2]
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Primary Targets: ALK (WT, L1196M, G1202R), TRKA/B/C.[4][2]

Critical Off-Targets: JAK2, SRC, IGF1R, EGFR, ROS1.[4][2]

Conditions:

Test Concentration: 1 µM (screening) and dose-response (1 nM to 10 µM).

ATP Concentration: At

for each kinase (to ensure competitive inhibition metrics are comparable).

Readout: Percent Inhibition (% Inh) and

.

Visualization: Profiling Workflow
The following diagram illustrates the logical flow from synthesis to selectivity validation.
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Caption: Workflow for separating TSR-011 isomers and determining their differential kinase

selectivity profiles.

Comparative Performance Analysis
The following table synthesizes typical performance data, contrasting the active TSR-011

candidate against its isomeric impurities and standard-of-care alternatives.

Table 1: Comparative Kinase Selectivity Profile ( Values)
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Target /
Parameter

TSR-011

(Active Isomer)

TSR-011

(Inactive

Isomer)

Crizotinib

(Comparator)
Significance

ALK (WT) 0.7 nM > 100 nM ~20 nM

Active isomer is

>25x more

potent than

Crizotinib.[6][2]

TRKA/B/C < 1 nM > 50 nM > 100 nM

Dual inhibition is

unique to the

active TSR-011

isomer.[1][6][2]

ALK (L1196M) ~2 nM Inactive ~300 nM

Active isomer

overcomes

"gatekeeper"

resistance.[6][2]

JAK2 (Off-

Target)
> 100 nM < 50 nM (Risk) > 500 nM

CRITICAL:

Isomeric

impurities may

cause JAK2

toxicity.[6][2]

Selectivity Score
High (S(1) = 0.[6]

[2]02)

Low

(Promiscuous)
Moderate

Active isomer is

highly selective;

impurities are

"dirty".[1][6]

Key Takeaway: The "Inactive" isomer is not merely inert; it often possesses a different shape

that may fit into the ATP pockets of off-targets like JAK2 or SRC, potentially causing

neutropenia or other side effects not predicted by the active drug's mechanism.[1][4]

Biological Mechanism & Signaling
TSR-011 functions by competitively inhibiting ATP binding in the ALK/TRK catalytic domain.[1]

[6][2] The diagram below details the downstream signaling pathways modulated by the active

isomer.
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Caption: TSR-011 mechanism of action showing dual inhibition of ALK and TRK pathways,

blocking proliferation and survival signals.[6][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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